3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide
Description
3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Properties
Molecular Formula |
C20H13NO3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-oxo-N-phenylbenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H13NO3/c22-19(21-14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)23/h1-12H,(H,21,22) |
InChI Key |
KGKLIFKFUPGIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine. The resulting intermediate is then subjected to cyclization and oxidation to form the desired chromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromenes, each with distinct chemical and biological properties .
Scientific Research Applications
3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle . Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3H-benzo[f]chromene-2-carboxylic acid
- 3-imino-3H-benzo[f]chromene-2-carboxamide
- 2-phenyl-benzo[f]chromen-3-one
Uniqueness
Compared to similar compounds, 3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide stands out due to its unique combination of structural features and biological activities. Its ability to induce apoptosis and its fluorescence properties make it a valuable compound for both medicinal and industrial applications .
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